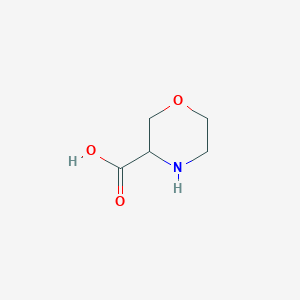

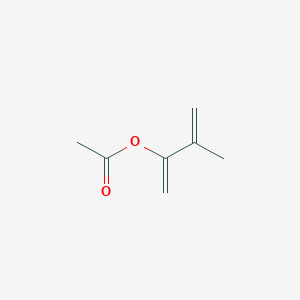

![molecular formula C11H17NO2S B106448 N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine CAS No. 16191-76-7](/img/structure/B106448.png)

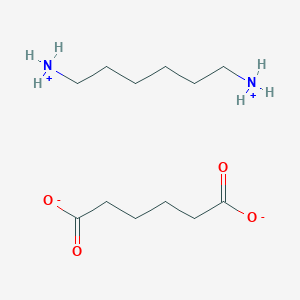

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse applications, including medicinal chemistry, where they serve as the basis for several groups of drugs.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines was performed by reacting (4-pyridylmethyl)amine with benzenesulfonyl chlorides, followed by dimerization . These methods could potentially be adapted for the synthesis of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, and single crystal X-ray diffraction, and its molecular geometry was further analyzed using Density Functional Theory (DFT) . These techniques could be applied to determine the molecular structure of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" and to predict its electronic properties, such as the distribution of atomic charges and the energy of frontier molecular orbitals.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involved stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with amines, which could be relevant for the synthesis of chiral versions of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" . Additionally, the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions indicates the potential for "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" to undergo conjugate addition reactions to form functionalized sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The stability of the molecule, hyperconjugative interactions, and charge delocalization can be analyzed using NBO analysis, as demonstrated for 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . The physical properties such as melting point, solubility, and crystalline structure can be determined experimentally. The chemical properties, including reactivity and acidity of the amine and sulfonyl groups, can be inferred from the molecular structure and electronic properties.

科学的研究の応用

1. Synthesis and Chemical Transformations

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine has been utilized in various chemical synthesis and transformations. For instance, it's involved in the preparation of beta-sulfonyl enamines, which are instrumental in cyclization reactions to produce sulfone-substituted indolizines. These compounds are considered potential scaffolds for alkaloid synthesis. Moreover, these substances display reactivity that allows for stereoselective reductions and hydrogenolysis, leading to the formation of beta-sulfonyl amines and enaminones respectively (Michael et al., 2004).

2. Catalytic and Material Applications

In the realm of materials science and catalysis, this compound has shown promise. It has been part of the functionalization process of SBA-15, leading to the formation of a material known as SBA-15/PrEn-NHSO3H. This material demonstrates zwitterionic IL-type heterogeneous catalytic behavior, notably in the N-formylation of amines. The material's catalytic activity, coupled with its excellent recyclability, underscores its potential utility in various chemical processes (Rostamnia & Doustkhah, 2016).

3. Corrosion Inhibition

The molecule has also been investigated in the context of corrosion inhibition. Studies involving related amine derivatives on steel surfaces have employed density functional theory (DFT) and molecular dynamics (MD) simulations to understand the adsorption behavior and corrosion inhibition mechanism. These studies are critical in materials science, especially for protecting infrastructure in harsh environments (Saha et al., 2018).

4. Biomedical Research

In biomedical research, compounds related to N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine have been explored for various applications. For instance, 18F-labeled vinyl sulfones have been synthesized and investigated for their potential in probe construction for PET (Positron Emission Tomography) imaging. Their ability to label bioactive molecules and react with red blood cells for potential cell tracking applications makes them significant in medical diagnostics and research (Zhang et al., 2020).

Safety And Hazards

特性

IUPAC Name |

N-ethyl-2-(4-methylphenyl)sulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDYSHSSSNRQFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364750 |

Source

|

| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine | |

CAS RN |

16191-76-7 |

Source

|

| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

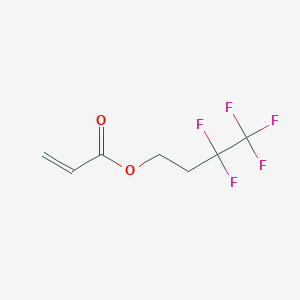

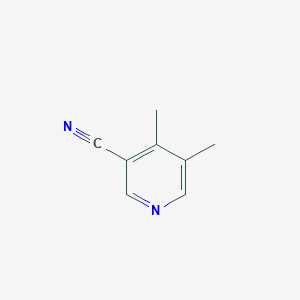

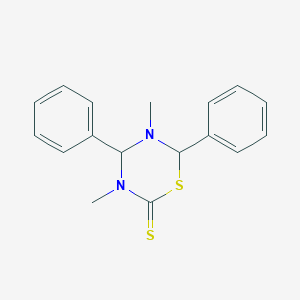

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

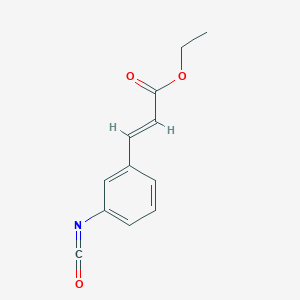

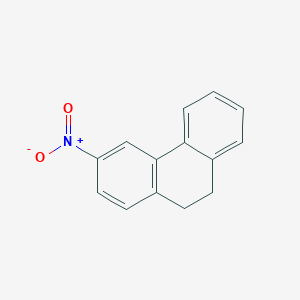

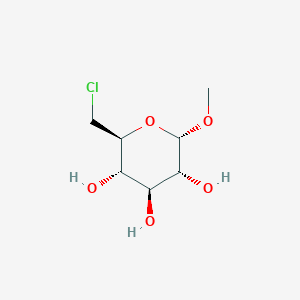

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

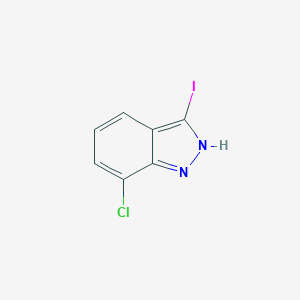

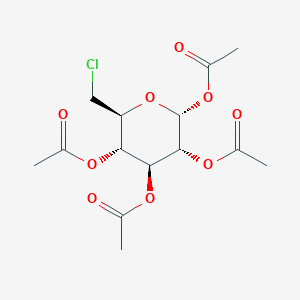

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)